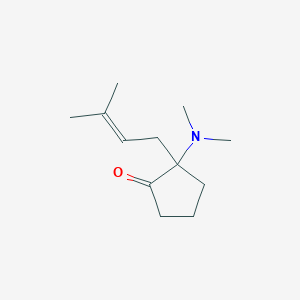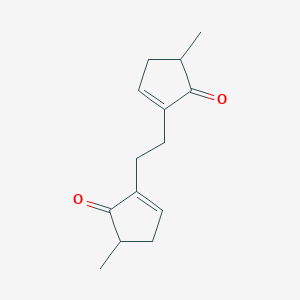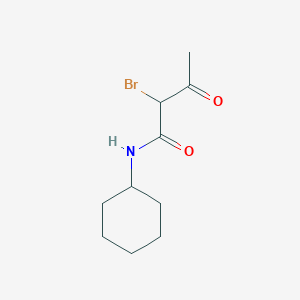
2-Bromo-N-cyclohexyl-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-cyclohexyl-3-oxobutanamide is an organic compound with a complex structure that includes a bromine atom, a cyclohexyl group, and an oxobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclohexyl-3-oxobutanamide typically involves the bromination of N-cyclohexyl-3-oxobutanamide. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-cyclohexyl-3-oxobutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the oxobutanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of N-cyclohexyl-3-oxobutanamide derivatives with different substituents replacing the bromine atom.
Reduction: Formation of N-cyclohexyl-3-hydroxybutanamide.
Oxidation: Formation of more oxidized derivatives, potentially including carboxylic acids.
Applications De Recherche Scientifique
2-Bromo-N-cyclohexyl-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-cyclohexyl-3-oxobutanamide involves its interaction with biological molecules through its reactive bromine atom and carbonyl group. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonyl group can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N-cyclohexylacetamide: Similar structure but with a simpler acetamide moiety.
N-Cyclohexyl-3-oxobutanamide: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-N-cyclohexyl-3-oxobutanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-Bromo-N-cyclohexyl-3-oxobutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
92976-82-4 |
|---|---|
Formule moléculaire |
C10H16BrNO2 |
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
2-bromo-N-cyclohexyl-3-oxobutanamide |
InChI |
InChI=1S/C10H16BrNO2/c1-7(13)9(11)10(14)12-8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,12,14) |
Clé InChI |
YQTGHBBPHVNDGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1CCCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
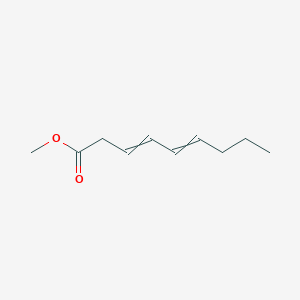
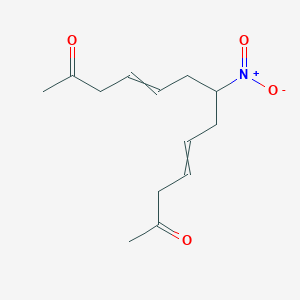
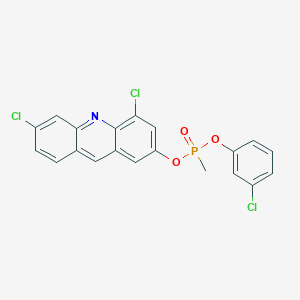
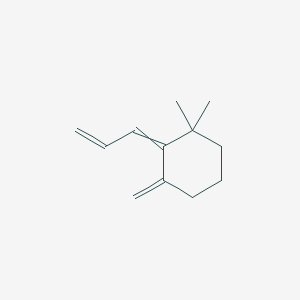
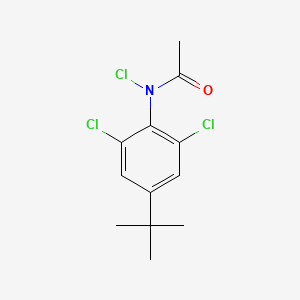
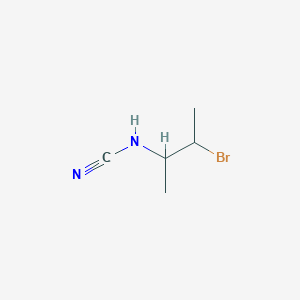
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)

